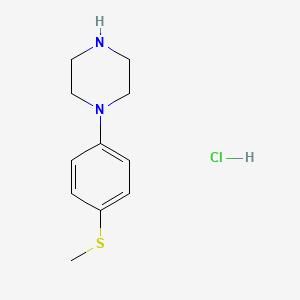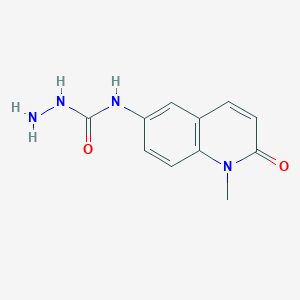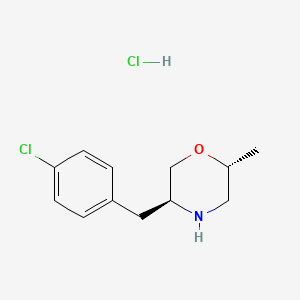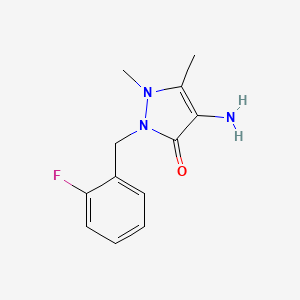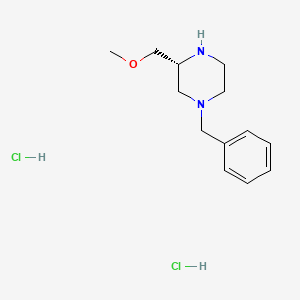
(R)-4-benzyl-2-(methoxymethyl)piperazine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound methods have been explored to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
®-4-benzyl-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .
科学的研究の応用
Chemistry
In chemistry, ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications and functionalizations .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and antihistamine properties. It is often used in the development of new therapeutic agents .
Medicine
In medicine, piperazine derivatives are explored for their potential as antidepressants, antipsychotics, and antihistamines. ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl is no exception and is being studied for its pharmacological properties .
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity .
作用機序
The mechanism of action of ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
1-benzylpiperazine (BZP): Known for its stimulant properties.
Cyclizine: An antihistamine used to treat nausea and vomiting.
Itraconazole: An antifungal agent.
Uniqueness
®-4-benzyl-2-(methoxymethyl)piperazine 2HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
特性
分子式 |
C13H22Cl2N2O |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-13-10-15(8-7-14-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H/t13-;;/m1../s1 |
InChIキー |
FNUPEFBJPVRXID-FFXKMJQXSA-N |
異性体SMILES |
COC[C@H]1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
正規SMILES |
COCC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


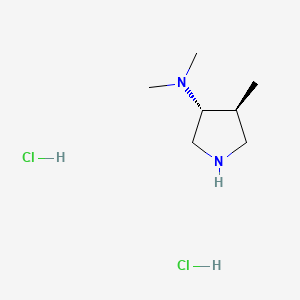
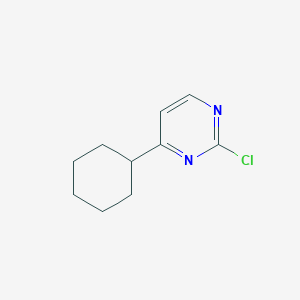
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)

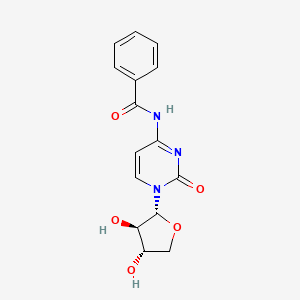

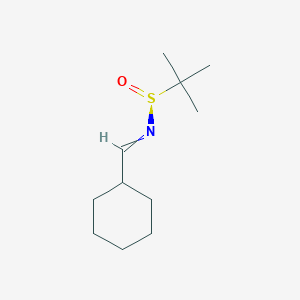
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
